1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate
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Overview
Description
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C27H26ClNO4 and a molecular weight of 463.95 g/mol . It is a pyridinium salt, characterized by the presence of a butyl group and three phenyl groups attached to the pyridine ring, with a perchlorate anion as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the quaternization of 2,4,6-triphenylpyridine with butyl halides, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the pyridinium salt.
Reduction: Corresponding pyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can:
Bind to Biomolecules: Interact with proteins, nucleic acids, and other biomolecules, affecting their function.
Modulate Pathways: Influence various biochemical pathways, including those involved in cell signaling and metabolism.
Exert Biological Effects: Induce specific biological responses, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: A similar compound with a different counterion.
1-Butyl-2,4,6-triphenylpyridin-1-ium chloride: A chloride salt variant of the compound.
1-Butyl-2,4,6-triphenylpyridin-1-ium bromide: A bromide salt variant of the compound.
Uniqueness
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to its specific combination of a butyl group, three phenyl groups, and a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-butyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N.ClHO4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGIKTCSKNWHTF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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